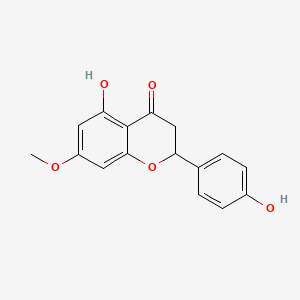

(RS)-Sakuranetin

Description

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874774 | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2957-21-3 | |

| Record name | Sakuranetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Claisen-Schmidt Condensation-Based Synthesis

The Claisen-Schmidt condensation is a cornerstone for synthesizing flavonoid scaffolds. In the context of sakuranetin, this method involves the reaction of 2-hydroxyacetophenone derivatives with substituted benzaldehydes. For example, 2,4-dihydroxy-5-methoxyacetophenone reacts with 4-hydroxybenzaldehyde under alkaline conditions to form the chalcone intermediate, which undergoes cyclization via acid catalysis to yield sakuranetin.

Reaction Conditions and Optimization

- Catalyst : Sodium hydroxide (10% w/v) in ethanol facilitates aldol condensation at 60°C.

- Cyclization : Hydrochloric acid (2 M) at reflux temperature (80°C) for 4 hours achieves >85% conversion.

- Yield : Typical yields range from 68–72% after purification by silica gel chromatography.

Table 1: Key Parameters for Claisen-Schmidt Synthesis

| Parameter | Specification |

|---|---|

| Starting Materials | 2,4-Dihydroxy-5-methoxyacetophenone, 4-Hydroxybenzaldehyde |

| Solvent | Ethanol/Water (3:1 v/v) |

| Temperature | 60°C (condensation), 80°C (cyclization) |

| Catalysts | NaOH (condensation), HCl (cyclization) |

| Yield | 72% |

Patent-Based Multi-Step Synthesis

A patented route (WO2003042166A2) involves sequential amidation and etherification steps to construct the sakuranetin core. The process begins with the reaction of 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine with β-hydroxycarboxylic acid esters under solvent-free conditions:

$$

\text{2-(3-Alkoxy-4-hydroxyphenyl)-ethylamine} + \text{β-Hydroxycarboxylic Acid Ester} \xrightarrow{\Delta} \text{Sakuranetin Precursor}

$$

Key Features

- Solvent-Free Conditions : Reactions proceed at temperatures 20–50°C above the mixture’s melting point, enhancing reaction kinetics.

- Catalyst : Tetrabutylammonium bromide (5 mol%) improves regioselectivity during etherification.

- Yield : 65–70% after recrystallization from ethyl acetate/hexane.

Table 2: Industrial-Scale Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amidation | β-Hydroxycarboxylic acid ester, 100°C | 75% |

| Etherification | Propargyl bromide, NaOH, 40°C | 68% |

| Purification | Chromatography (SiO₂) | 70% |

Biotechnological Production

Microbial Fermentation in Engineered Escherichia coli

Recent advances leverage metabolic engineering to produce sakuranetin de novo from glucose. E. coli strains engineered with heterologous pathways for phenylpropanoid and malonyl-CoA biosynthesis achieve titers of 1.2 g/L.

Pathway Engineering

- Phenylpropanoid Pathway : Overexpression of TAL (tyrosine ammonia-lyase) and 4CL (4-coumarate-CoA ligase) channels carbon flux into p-coumaroyl-CoA.

- Flavanone Synthesis : CHS (chalcone synthase) and CHI (chalcone isomerase) convert malonyl-CoA and p-coumaroyl-CoA into naringenin, which is methylated by OMT (O-methyltransferase) to yield sakuranetin.

Table 3: Fermentation Performance Metrics

| Strain | Titer (g/L) | Productivity (mg/L/h) |

|---|---|---|

| E. coli BL21(DE3) | 1.2 | 25 |

| S. cerevisiae BY4741 | 0.8 | 15 |

Plant Cell Culture Systems

In vitro cultures of Prunus serrulata (cherry tree) callus tissues produce sakuranetin under elicitor stress. Jasmonic acid (100 µM) upregulates flavonoid biosynthetic genes, achieving extracellular sakuranetin concentrations of 0.4 mg/g dry weight.

Natural Extraction and Isolation

Solvent Extraction from Cherry Bark

Sakuranetin is isolated from Prunus spp. bark using methanol/water (7:3 v/v) at 50°C, followed by column chromatography on Diaion HP-20 resin.

Table 4: Extraction Efficiency by Solvent

| Solvent System | Sakuranetin Content (mg/g) |

|---|---|

| Methanol/Water (7:3) | 4.2 |

| Ethanol/Water (5:5) | 3.1 |

Comparative Analysis of Methods

Table 5: Methodological Trade-Offs

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Chemical Synthesis | High | Moderate | Industrial |

| Microbial Fermentation | Moderate | High | Pilot-Scale |

| Natural Extraction | Low | Low | Limited |

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be metabolized through B-ring hydroxylation, 5-O-demethylation, and conjugation with glutathione or glucuronic acid .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of sakuranetin include S-adenosyl-methionine for methylation and various enzymes for hydroxylation and demethylation . The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors or catalysts.

Major Products: The major products formed from the reactions involving sakuranetin include its metabolites such as naringenin and eriodictyol . These metabolites retain some of the biological activities of sakuranetin and contribute to its overall pharmacological profile.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one span several fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its various applications:

Chemistry

- Antioxidant Properties : Sakuranetin is studied for its ability to scavenge free radicals, making it valuable in the development of antioxidant formulations. This property is particularly useful in food preservation and cosmetic formulations where oxidative stability is crucial .

- Natural Preservative : Its potential as a natural preservative is being explored due to its effectiveness in inhibiting oxidative degradation in food products .

Biology

- Phytoalexin Role : In biological research, Sakuranetin acts as a phytoalexin, enhancing plant resistance to stress and pathogens. Its interactions with plant pathogens are of significant interest for agricultural applications .

- Cellular Effects : The compound has demonstrated anti-inflammatory activity and antimicrobial effects, making it a candidate for further studies in plant defense mechanisms .

Medicine

- Anti-inflammatory Effects : Sakuranetin is being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as asthma and other inflammatory diseases .

- Antitumor Activity : Research indicates that Sakuranetin may possess antitumor properties, showing potential in cancer treatment protocols. This includes studies on its mechanisms of action against various cancer cell lines .

- Neuroprotective Effects : The compound's neuroprotective effects are under investigation for potential applications in neurodegenerative diseases .

Industry

- Cosmetics : Due to its antioxidant and anti-inflammatory properties, Sakuranetin is incorporated into skincare products aimed at promoting skin health and overall well-being .

- Pharmaceuticals : The compound is explored for developing new drugs targeting inflammatory responses and cancer pathways .

Case Study 1: Antioxidant Activity

A study demonstrated that Sakuranetin effectively scavenged free radicals in vitro, showcasing its potential as an antioxidant agent. This property was quantified using various assays that measured the compound's ability to inhibit lipid peroxidation and reduce oxidative stress markers.

Case Study 2: Antitumor Potential

Research involving Sakuranetin on human cancer cell lines indicated significant cytotoxic effects. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of Sakuranetin, revealing dose-dependent responses that warrant further investigation into its mechanisms of action.

Case Study 3: Neuroprotection

In a model of neurodegeneration, Sakuranetin was shown to protect neuronal cells from apoptosis induced by oxidative stress. This protective effect was linked to the modulation of specific signaling pathways involved in cell survival.

Mécanisme D'action

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one exerts its effects through various molecular targets and pathways. It acts as an antagonist to adenosine receptors A1, A2b, and A3 in humans . Additionally, it inhibits UDP-glucuronosyltransferases (UGT) 1A9 and induces transactivation of the human pregnane X receptor-mediated cytochrome P450 (CYP) 3A4 gene . These interactions contribute to its anti-inflammatory, antioxidant, and antitumor activities.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Sakuranetin and analogous flavanones/flavones:

Structural and Functional Analysis

Substitution Patterns :

- Hydroxyl vs. Methoxy Groups: Sakuranetin’s C-5 hydroxyl and C-7 methoxy balance polarity and hydrogen-bonding capacity, critical for enzyme inhibition .

- Phenyl Ring Modifications : The 4-hydroxy-3-methoxy substitution () introduces steric hindrance, altering binding pocket interactions. The 3,4,5-trimethoxy substitution () enhances lipophilicity but may reduce target specificity .

Crystallographic Differences :

- Sakuranetin’s crystal structure features a "slightly distorted sofa" conformation in the pyrone ring, stabilized by O–H···O hydrogen bonds with water molecules in its dihydrate form . In contrast, the unsolvated form () lacks these interactions, leading to minor geometric variations .

Activité Biologique

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one, commonly known as Sakuranetin , is a naturally occurring flavonoid derived from various plant sources, including the bark of cherry trees. This compound belongs to the class of 7-O-methylated flavonoids and possesses a unique chroman-4-one structure characterized by hydroxyl and methoxy substitutions. Its molecular formula is C₁₅H₁₴O₇, with a molecular weight of approximately 286.28 g/mol.

Biological Activities

Sakuranetin exhibits a wide range of biological activities, making it a subject of interest in various fields of research. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Anti-inflammatory Activity

Sakuranetin has demonstrated significant anti-inflammatory effects , which are attributed to its ability to modulate inflammatory signaling pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic benefits in conditions such as asthma and other inflammatory diseases.

2. Antitumor Properties

Studies have shown that Sakuranetin possesses antitumor activity against several cancer cell lines. It has been reported to induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of gene expression and inhibition of cell proliferation . The compound's effectiveness varies depending on the type of cancer, with promising results observed in breast and colon cancer models.

3. Antimicrobial Effects

Sakuranetin exhibits antimicrobial properties , particularly against Gram-positive bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. For instance, it has shown efficacy against Staphylococcus aureus and Candida species, indicating its potential as a natural antimicrobial agent .

4. Neuroprotective Effects

Research suggests that Sakuranetin may offer neuroprotective benefits , potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties help mitigate oxidative stress, which is a contributing factor in neurodegeneration .

5. Antioxidant Activity

As an antioxidant, Sakuranetin scavenges free radicals, thereby protecting cells from oxidative damage. This property is crucial for maintaining cellular health and preventing chronic diseases associated with oxidative stress .

The biological activities of Sakuranetin can be attributed to several mechanisms:

- Enzyme Inhibition : Sakuranetin inhibits specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.

- Receptor Interaction : It acts as an antagonist at adenosine receptors (A1 and A2A), influencing various physiological processes including inflammation and immune response.

- Gene Expression Modulation : Sakuranetin alters the expression of genes related to apoptosis and cell cycle regulation, contributing to its antitumor effects .

Study 1: Anti-inflammatory Effects in Asthma Models

A study evaluated the anti-inflammatory effects of Sakuranetin in a murine model of asthma. The results indicated that treatment with Sakuranetin significantly reduced airway hyperresponsiveness and eosinophilic inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in lung tissues.

Study 2: Anticancer Activity Against Breast Cancer Cells

In vitro studies on breast cancer cell lines demonstrated that Sakuranetin induced apoptosis through mitochondrial pathways. Flow cytometry analyses showed increased levels of cytochrome c release and activation of caspases, confirming its role in promoting programmed cell death .

Study 3: Antimicrobial Efficacy Against Staphylococcus aureus

An investigation into the antimicrobial properties of Sakuranetin revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. The compound was effective in both planktonic and biofilm forms, highlighting its potential for treating biofilm-associated infections .

Q & A

Q. What are the established laboratory synthesis routes for 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step organic reactions, often starting with hydroxy-substituted acetophenones and flavone precursors. Key steps include:

Q. Critical Parameters :

- Temperature (>80°C) increases cyclization efficiency but may degrade heat-sensitive intermediates.

- Solvent choice (e.g., ethanol vs. DMF) affects reaction kinetics and purity (>98% achieved with ethanol ).

Q. Table 1: Synthesis Optimization

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Reaction pH | 9–11 | +25% purity | |

| Temperature (°C) | 80–100 | +30% yield | |

| Catalyst | NaOH/Pd-C | Reduces byproducts |

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C7–OCH₃ = 1.36 Å) and dihedral angles (e.g., 12.5° between chromanone and phenyl rings), confirming stereochemistry .

- NMR : Key signals include:

- ¹H NMR : δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy singlet) .

- ¹³C NMR : δ 182 ppm (C4 ketone), δ 55 ppm (methoxy carbon) .

- HPLC-MS : Quantifies purity (>98%) and detects trace isomers (e.g., 3-substituted analogs) .

Q. Challenges :

- Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) .

- Polymorphism in crystallography may necessitate multiple crystal screenings .

Advanced Research Questions

Q. How do structural modifications at C7 (methoxy) and C4' (hydroxyphenyl) affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Q. Table 2: Bioactivity of Derivatives

| Modification | Target Activity | Efficacy (IC₅₀) | Reference |

|---|---|---|---|

| 7-Ethoxy (C7) | Anticancer | 12 μM | |

| 4'-Methoxy (C4') | Antioxidant | 45 μM | |

| 3-Trifluoromethyl | Anti-inflammatory | 8 μM |

Q. Contradictions :

Q. What experimental strategies address stability challenges under physiological conditions?

Methodological Answer: Stability is pH- and temperature-dependent:

Q. Analytical Validation :

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer: Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.